Coltramyl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El tiocolchicósido se sintetiza a través de una ruta semisintética a partir de la colchicina. El proceso implica la glicosilación de la colchicina para formar tiocolchicósido. Las condiciones de reacción típicamente incluyen el uso de donantes de glucosilo y catalizadores para facilitar la reacción de glicosilación .

Métodos de producción industrial: La producción industrial de tiocolchicósido implica reacciones de glicosilación a gran escala bajo condiciones controladas para asegurar un alto rendimiento y pureza. El proceso se optimiza para minimizar las impurezas y maximizar la eficiencia del paso de glicosilación .

Análisis De Reacciones Químicas

Tipos de reacciones: El tiocolchicósido experimenta varias reacciones químicas, incluyendo:

Oxidación: El tiocolchicósido puede oxidarse para formar sulfoxidos y sulfonas.

Reducción: Las reacciones de reducción pueden convertir el tiocolchicósido en sus derivados de tiol correspondientes.

Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos metoxilo y glucosido.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.

Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como haluros y aminas.

Principales productos formados:

Oxidación: Sulfoxidos y sulfonas.

Reducción: Derivados de tiol.

Sustitución: Varios derivados de tiocolchicósido sustituidos.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Thiocolchicoside is recognized for its muscle-relaxing effects and is often prescribed for conditions involving muscle spasms and pain. Its mechanism involves the modulation of neurotransmitter release in the central nervous system, leading to reduced muscle tone and spasticity.

Muscle Relaxation and Pain Management

- Clinical Use : Coltramyl is indicated for painful muscle contractures and has been shown to be effective in managing musculoskeletal pain.

- Combination Therapies : Studies have demonstrated that thiocolchicoside can be effectively combined with other analgesics, such as diclofenac, to enhance pain relief. For instance, a randomized controlled trial found that a combination of intramuscular diclofenac and thiocolchicoside was as effective as administering them separately .

Case Studies and Clinical Trials

Several case studies and clinical trials have documented the efficacy and safety of thiocolchicoside in various patient populations.

Efficacy in Musculoskeletal Pain

A systematic review evaluated the efficacy of thiocolchicoside in treating acute low back pain. The results indicated significant reductions in Visual Analog Scale (VAS) scores compared to placebo or no treatment .

| Study | Population | Intervention | Control | Outcome |

|---|---|---|---|---|

| Desai (2011) | Adults with acute LBP | Thiocolchicoside 4 mg + Aceclofenac 100 mg IM | Aceclofenac IM | Day 7 mean VAS: MD = -0.13 |

| Iliopoulos (2023) | Adults with acute LBP | Thiocolchicoside 4 mg + Diclofenac 75 mg IM | Diclofenac 75 mg IM | 3h VAS: MD = -1.30 |

Adverse Effects

Despite its therapeutic benefits, thiocolchicoside has been associated with adverse effects. A notable case involved a 66-year-old man who experienced seizures after taking thiocolchicoside for muscle contracture . This highlights the importance of monitoring patients for neurological side effects.

Safety Concerns

Recent studies have raised concerns regarding the genotoxic potential of thiocolchicoside metabolites. Preclinical findings suggest that certain metabolites may induce chromosomal damage, prompting regulatory agencies to recommend caution in its systemic use .

- Genotoxicity Risks : The metabolite SL18.0740 showed potential aneugenic properties at therapeutic concentrations, which could pose risks such as teratogenicity and impaired fertility .

- Regulatory Warnings : Due to these findings, thiocolchicoside is recommended only as an adjuvant treatment for specific conditions under careful supervision.

Mecanismo De Acción

El tiocolchicósido ejerce sus efectos a través del antagonismo de los receptores nicotínicos de acetilcolina (nAchRs). También actúa como antagonista competitivo de los receptores de ácido gamma-aminobutírico (GABA) A y glicina. Estas acciones dan como resultado la relajación muscular y efectos antiinflamatorios .

Compuestos similares:

Colchicina: El compuesto padre del que se deriva el tiocolchicósido. Tiene propiedades antiinflamatorias pero carece de los efectos relajantes musculares del tiocolchicósido.

Tolperisone: Otro relajante muscular con un mecanismo de acción diferente, que actúa principalmente sobre el sistema nervioso central.

Eperisone: Similar a la tolperisone, actúa sobre el sistema nervioso central para proporcionar relajación muscular.

Unicidad del tiocolchicósido: El tiocolchicósido es único debido a su doble acción como relajante muscular y agente antiinflamatorio. Su capacidad para antagonizar tanto los receptores nicotínicos de acetilcolina como los receptores GABA A lo diferencia de otros relajantes musculares .

Comparación Con Compuestos Similares

Colchicine: The parent compound from which thiocolchicoside is derived. It has anti-inflammatory properties but lacks the muscle relaxant effects of thiocolchicoside.

Tolperisone: Another muscle relaxant with a different mechanism of action, primarily acting on the central nervous system.

Eperisone: Similar to tolperisone, it acts on the central nervous system to provide muscle relaxation.

Uniqueness of Thiocolchicoside: Thiocolchicoside is unique due to its dual action as a muscle relaxant and anti-inflammatory agent. Its ability to antagonize both nicotinic acetylcholine receptors and GABA A receptors sets it apart from other muscle relaxants .

Propiedades

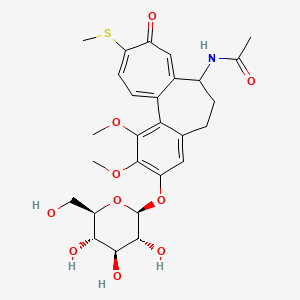

Fórmula molecular |

C27H33NO10S |

|---|---|

Peso molecular |

563.6 g/mol |

Nombre IUPAC |

N-[1,2-dimethoxy-10-methylsulfanyl-9-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |

InChI |

InChI=1S/C27H33NO10S/c1-12(30)28-16-7-5-13-9-18(37-27-24(34)23(33)22(32)19(11-29)38-27)25(35-2)26(36-3)21(13)14-6-8-20(39-4)17(31)10-15(14)16/h6,8-10,16,19,22-24,27,29,32-34H,5,7,11H2,1-4H3,(H,28,30)/t16?,19-,22-,23+,24-,27-/m1/s1 |

Clave InChI |

LEQAKWQJCITZNK-MSQQGMGVSA-N |

SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC4C(C(C(C(O4)CO)O)O)O |

SMILES isomérico |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

SMILES canónico |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC4C(C(C(C(O4)CO)O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.